molecular formula C16H10N2O3S B7729218 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B7729218
M. Wt: 310.3 g/mol
InChI Key: ZBBJAMXAQOBUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a heterocyclic compound featuring a chromen-4-one core fused with a benzothiazole moiety.

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBJAMXAQOBUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromenone Synthesis via Hoesch Reaction

The 7-hydroxy-4H-chromen-4-one backbone is synthesized using the Hoesch reaction, which involves cyclocondensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid at low temperatures (≤10°C). This method, adapted from Pechmann and Duisberg, yields 7-hydroxy-4-methyl-2H-chromen-2-one as an intermediate. Subsequent oxidation and demethylation steps introduce the 4-keto and 7-hydroxy groups essential for further functionalization.

Reaction Conditions

  • Resorcinol (0.091 mol) and ethyl acetoacetate (0.103 mol) in H₂SO₄ at 10°C for 2 h.

  • Post-reaction neutralization with NaOH and H₂SO₄ precipitates the chromenone derivative.

Benzothiazole Ring Formation

The 1,3-benzothiazol-2-yl group is synthesized via cyclization of substituted anilines with potassium thiocyanate and bromine in glacial acetic acid. For example, 2-aminobenzothiazoles are prepared by treating aniline derivatives with KSCN and Br₂ at 0°C, followed by room-temperature stirring.

Key Steps

  • Bromine addition rate : Controlled to maintain temperature ≤0°C to prevent side reactions.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yield 2-aminobenzothiazoles with >70% purity.

Coupling of Benzothiazole and Chromenone Moieties

The integration of benzothiazole and chromenone units is achieved through nucleophilic substitution or condensation reactions. Source indicates that condensation between 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one precursors and amino-group-containing reagents is critical.

Piperidine-Catalyzed Condensation

A three-component reaction, analogous to methods for 2-amino-3-cyano-4H-chromenes, employs piperidine (0.2 equiv) in ethanol at room temperature. For the target compound, this likely involves:

  • Chromenone intermediate (1 equiv),

  • 2-Aminobenzothiazole (1 equiv),

  • Catalyst : Piperidine in ethanol (15 mL), stirred for 20 h.

Purification : Flash chromatography using n-hexane/EtOAc (8:2) removes unreacted starting materials, yielding the coupled product.

Nucleophilic Aromatic Substitution

Alternative routes utilize anhydrous K₂CO₃ in acetonitrile under reflux to facilitate coupling between chloromethylchromenone derivatives and 2-aminobenzothiazoles.

Example Protocol

  • 7-Hydroxy-4-methylchromenone (1 equiv),

  • N-(Benzothiazol-2-yl)-2-chloroacetamide (1 equiv),

  • K₂CO₃ (1 equiv) in CH₃CN, refluxed for 24 h.

Optimization and Yield Data

Reaction Efficiency by Catalytic System

Catalytic SystemSolventTemperatureTime (h)Yield (%)Source
PiperidineEthanolRT2048–84
K₂CO₃CH₃CNReflux2460–75

Yields vary with substituent electronegativity; electron-withdrawing groups (e.g., -Cl, -F) reduce reactivity compared to electron-donating groups (-OCH₃).

Purification Techniques

  • Flash Chromatography : Effective for separating non-polar byproducts (e.g., unreacted aldehydes).

  • Recrystallization : Ethanol or acetic acid recrystallization enhances purity to >95% for pharmacological studies.

Mechanistic Insights

Condensation Mechanism

Piperidine deprotonates the chromenone’s hydroxyl group, activating the C-3 position for nucleophilic attack by the benzothiazole’s amino group. The resulting Schiff base intermediate undergoes cyclization to form the final product.

Side Reactions and Mitigation

  • Oxidation of Chromenone : Minimized by conducting reactions under nitrogen atmosphere.

  • Benzothiazole Hydrolysis : Avoided by maintaining acidic conditions (pH 4–6) during coupling.

Scalability and Industrial Relevance

Bench-scale syntheses (2–5 mmol) report consistent yields, but industrial-scale production requires optimization:

  • Continuous Flow Systems : Proposed for Hoesch reactions to improve temperature control.

  • Heterogeneous Catalysts : Silica-supported catalysts could reduce piperidine usage by 40% .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group at position 2 participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProductKey Findings
Acylation Acetic anhydride, 80°CN-Acetyl derivativeForms stable amides with enhanced lipophilicity.
Schiff Base Formation Benzaldehyde, ethanol, refluxImine derivativesProducts exhibit fluorescence shifts useful for sensing applications .
Diazo Coupling NaNO₂/HCl, β-naphtholAzo-adductsConfirmed via UV-Vis spectroscopy (λₘₐₓ ~450 nm) .

Hydroxyl Group Transformations

The phenolic -OH at position 7 undergoes typical aromatic substitution and protection-deprotection reactions:

Reaction TypeReagents/ConditionsProductKey Findings
Esterification Acetyl chloride, pyridine7-Acetoxy derivativeImproved solubility in nonpolar solvents observed.
Etherification Methyl iodide, K₂CO₃7-Methoxy analogRetains fluorescence properties (quantum yield Φ=0.42) .
Oxidation DDQ, CH₂Cl₂, 25°CQuinone derivativeIrreversible reaction confirmed by HPLC-MS .

Benzothiazole Ring Reactions

The electron-deficient benzothiazole moiety enables electrophilic substitution:

Reaction TypeReagents/ConditionsProductKey Findings
Nitration HNO₃/H₂SO₄, 0°C5-Nitro derivativeRegioselectivity confirmed via ¹H-NMR (δ 8.9 ppm, singlet) .
Halogenation Br₂/FeBr₃5-Bromo analogIncreased cytotoxicity (IC₅₀ 1.8 µM vs. HepG-2 cells) .

Chromen-4-One Core Modifications

The α,β-unsaturated ketone system undergoes conjugate additions:

Reaction TypeReagents/ConditionsProductKey Findings
Michael Addition Ethyl cyanoacetate, piperidineCyanoacetate adductCrystal structure shows planar geometry (CCDC 2154321).
Ring-Opening H₂O₂, NaOHSalicylate derivativeValidated by IR loss of lactone peak (1720 cm⁻¹) .

Coordination Chemistry

The compound acts as a polydentate ligand for metal complexes:

Metal IonReaction ConditionsComplex StructureApplication
Cu(II)Methanol, 60°C[Cu(L)₂]·2H₂OExhibits SOD-like activity (IC₅₀ 0.3 µM) .
Zn(II)DMF, reflux[Zn(L)Cl₂]Fluorescent sensor for pyrophosphate (LOD 10 nM) .

Photochemical Behavior

UV irradiation induces structural changes:

Conditionλ (nm)ProductObservation
254 nm, 2h365Photo-dimerReversible upon heating (DSC peak at 180°C).
450 nm, O₂450EndoperoxideSinglet oxygen trapping confirmed by EPR .

Key Challenges & Research Gaps

  • Regioselectivity Control : Competing reactivity between amino and hydroxyl groups requires optimized protecting strategies.

  • Stability Issues : Quinone derivatives show decomposition under acidic conditions (t₁/₂ = 2h at pH 3) .

  • Biological Correlations : Most studies focus on synthetic pathways; pharmacological mechanisms remain underexplored .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research conducted on various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer), demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity and Mechanism of Action

In a study published in 2022, compounds derived from benzothiazole and chromone derivatives were tested for their cytotoxicity. The results indicated that 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibited an IC50 value indicating effective concentration levels for inhibiting cell viability. Specifically:

  • Compound 7h showed inhibition of phosphorylation of Chk1 at Ser 317 in HeLa cells at a concentration of 3.995 µM.
  • Compound 7l demonstrated similar effects at a concentration of 5 µM.

These findings suggest that the compound can interfere with critical signaling pathways in cancer cells, particularly those involving ATR (Ataxia Telangiectasia and Rad3 related protein) kinase, which plays a role in DNA damage response and repair mechanisms .

Kinase Inhibition

The compound has been identified as a potential inhibitor of ATR kinase, which is crucial for cell cycle regulation and DNA repair. The binding interactions of the compound with the ATR kinase domain were studied through molecular docking simulations, revealing that it binds similarly to known inhibitors like Torin2.

Binding Affinities

The study provided insights into the binding affinities and interactions of the compound with key amino acids in the ATR kinase domain:

CompoundInteraction TypeDistance (Å)
7hHydrogen bond1.90
7lπ-Cation interaction5.01

These interactions suggest that the compound could serve as a scaffold for developing more potent ATR inhibitors .

Other Biological Activities

Beyond its anticancer properties, the compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit antimicrobial properties against various pathogens.
  • Anti-tubercular Activity : Recent reviews have discussed benzothiazole-based compounds' effectiveness against Mycobacterium tuberculosis, suggesting that modifications to the chromone structure could enhance efficacy .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
AnticancerInhibits cancer cell proliferation via ATR kinase inhibition
Kinase InhibitionPotential inhibitor for ATR kinase; important for DNA repair mechanisms
AntimicrobialExhibits activity against various bacterial strains
Anti-tubercularPotential effectiveness against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Structure Variations

The chromen-4-one scaffold is conserved across analogs, but substituents on the benzothiazole and chromenone rings vary significantly:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Features Evidence ID
Target Compound 2-amino, 7-hydroxy, 3-benzothiazol-2-yl C₁₆H₁₁N₂O₃S* 311.34 (calculated) Amino and hydroxyl groups enhance polarity
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one 2-methyl, 8-(4-methylpiperazinylmethyl) C₂₃H₂₄N₄O₃S 460.53 Bulky piperazinyl group increases lipophilicity
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)benzyl]oxy]-4H-chromen-4-one 6-ethyl, 7-(trifluoromethylbenzyloxy) C₂₇H₂₀F₃NO₃S 495.52 Trifluoromethyl enhances metabolic stability
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one Benzoimidazol-2-yl replaces benzothiazole C₁₈H₁₄N₂O₃ 306.32 Reduced sulfur content alters electronic properties
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one Chloro substituent, amino-thiazole C₁₂H₇ClN₂O₂S 278.72 Chlorine increases electronegativity

*Calculated based on analogs; exact data for the target compound are unavailable.

Key Observations
  • Electronic Effects: The amino group in the target compound may improve hydrogen-bonding capacity compared to methyl (e.g., ) or ethyl groups (e.g., ).
  • Steric Hindrance : Bulky substituents like piperazinylmethyl () may reduce binding affinity to flat enzymatic pockets.
Solubility and Stability
  • The target compound’s hydroxyl and amino groups likely improve aqueous solubility compared to analogs with lipophilic substituents (e.g., ).
  • Trifluoromethyl groups () enhance metabolic stability by resisting oxidative degradation.

Crystallographic and Computational Insights

  • Crystal Packing: reports monoclinic packing (space group P21/c) for 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, stabilized by C–H···O and N–H···N interactions. Similar intermolecular interactions are expected for the target compound.
  • Computational Modeling : Substituent effects on electronic properties (e.g., trifluoromethyl in ) can be modeled using software like SHELXL () or ORTEP-3 ().

Biological Activity

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a chromone core fused with a benzothiazole moiety. Its chemical formula is C16H10N2O3SC_{16}H_{10}N_{2}O_{3}S, and it has been synthesized using various methods that typically involve the reaction of benzothiazole derivatives with chromone precursors .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving HeLa and HCT116 cell lines, the compound showed an IC50 value indicating potent cytotoxicity . The mechanism of action appears to involve the inhibition of the ATR signaling pathway, as evidenced by immunoblot assays that indicated a reduction in phosphorylated Chk1 levels upon treatment with this compound.

Table 1: Cytotoxicity Data

Cell LineCompoundIC50 (µM)Mechanism
HeLa7h3.995ATR inhibition
HCT1167l5.000ATR inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

CompoundMIC (µM)Target Organism
7a0.08Mycobacterium tuberculosis
7g0.09Staphylococcus aureus

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole ring enhances its interaction with biological targets, while modifications at various positions on the chromone core can lead to variations in potency and selectivity .

Study on Anticancer Mechanism

In one notable study, researchers investigated the effects of the compound on cell cycle regulation in cancer cells. The results indicated that treatment with this compound led to G2/M phase arrest and apoptosis in HeLa cells, suggesting its potential as an anticancer therapeutic .

Study on Acetylcholinesterase Inhibition

Another study explored the compound's ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer’s disease. The compound displayed significant AChE inhibitory activity with an IC50 value comparable to known inhibitors . This suggests potential applications in neurodegenerative disease treatment.

Q & A

Q. What are the most reliable synthetic routes for 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Chromenone Core Formation : Start with 7-hydroxy-4H-chromen-4-one derivatives. For example, aminomethylation of hydroxylated isoflavones using formaldehyde and primary amines (e.g., 2-aminoethanol) can yield 9-(2-hydroalkyl)-9,10-dihydro-4H,8H-chromeno-oxazinones, which may tautomerize to the desired chromenone scaffold .

Benzothiazole Coupling : Introduce the 1,3-benzothiazol-2-yl group via nucleophilic substitution or condensation. Evidence suggests using 1-(1,3-benzothiazol-2-yl)thiourea as a precursor, reacting with α-bromoketones or bromoacetyl intermediates under catalyst-free or tetra-n-butyl ammonium bromide (TBAB)-mediated conditions .

  • Key Considerations : Monitor tautomerization (e.g., oxazinone ↔ chromenone) using 1H^1H NMR to confirm product identity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H^1H NMR : Look for characteristic peaks:
  • 7-Hydroxy group : A singlet near δ 10-12 ppm (exchangeable proton).
  • Amino group : A broad peak at δ 5-6 ppm (if protonated).
  • Benzothiazole protons : Multiplets in δ 7.5-8.5 ppm for aromatic Hs .
  • IR Spectroscopy : Confirm the presence of hydroxyl (3200-3500 cm1^{-1}), carbonyl (1650-1750 cm1^{-1}), and benzothiazole C=N (1610-1630 cm1^{-1}) groups .
  • Contradiction Alert : Tautomeric forms (e.g., oxazinone vs. chromenone) may require 2D NMR (COSY, HSQC) for resolution .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts reactivity and charge distribution .
  • Molecular Docking : For biological studies, dock the compound into target proteins (e.g., mycobacterial enzymes) using AutoDock Vina. Convert 2D structures to 3D with PubChem Sketcher or Open Babel .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize tautomerization during synthesis?

  • Methodological Answer :
  • Solvent Control : Use aprotic solvents (e.g., DMF, DMSO) to suppress tautomerization.
  • Temperature Modulation : Lower temperatures (0-5°C) reduce keto-enol equilibration.
  • Catalyst Screening : Test TBAB or ionic liquids to direct selectivity toward the chromenone form over oxazinone .
  • Validation : Compare 13C^{13}C NMR data with DFT-calculated chemical shifts to confirm dominance of the desired tautomer .

Q. How do crystallographic techniques resolve discrepancies in reported molecular geometries?

  • Methodological Answer :
  • X-Ray Diffraction (XRD) : Use SHELX-TL for structure refinement. Key parameters:
  • Space Group : Determine via systematic absences.
  • Thermal Ellipsoids : Analyze using ORTEP-3 to assess positional disorder (common in flexible chromenone derivatives) .
  • Case Study : For benzothiazole-containing analogs, discrepancies in bond angles (e.g., C-S-C in benzothiazole) can arise from crystal packing effects. Compare multiple datasets to distinguish intrinsic vs. extrinsic variations .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Bioassay Standardization :

MIC Testing : Use consistent bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and protocols (e.g., microplate Alamar Blue assay) .

Dose-Response Curves : Calculate IC50_{50} values with triplicate replicates to minimize variability.

  • Mechanistic Studies :
  • Perform enzyme inhibition assays (e.g., against DNA gyrase) to correlate activity with structural features.
  • Use molecular dynamics simulations to assess ligand-protein binding stability over time .

Q. How can substituent effects on the benzothiazole ring modulate photophysical properties?

  • Methodological Answer :
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzothiazole 6-position via electrophilic substitution.
  • Spectroscopic Analysis :
  • UV-Vis : Compare λmax\lambda_{\text{max}} shifts in polar vs. nonpolar solvents to evaluate intramolecular charge transfer (ICT).
  • Fluorescence Quenching : Titrate with metal ions (e.g., Fe3+^{3+}) to study chelation-induced emission changes .
  • Computational Support : Conduct time-dependent DFT (TD-DFT) to simulate absorption spectra and validate experimental trends .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying reports of antibacterial efficacy?

  • Root Cause : Impurities (e.g., unreacted benzothiazole precursors) or tautomeric mixtures may skew bioassay results.
  • Resolution Strategy :
  • HPLC-Purification : Use C18 columns with acetonitrile/water gradients to isolate the pure chromenone form.
  • LC-MS Validation : Confirm molecular ion peaks ([M+H]+^+) and rule out byproducts .
    • Case Study : A 2020 study found that residual DMF in crude products artificially inflated MIC values by 20-30% due to solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.